Mechanistic Differentiation: Degrader Potency (DC50) vs. Inhibitor Potency (IC50)
PROTAC Cbl-b-IN-1 functions as a degrader with a reported DC50 of less than 30 nM . This measure of degradation potency is mechanistically distinct from the IC50 values of Cbl-b inhibitors. For instance, NX-1607 is a potent inhibitor with an IC50 of less than 1 nM , but it does not degrade the target protein. This difference in mechanism is crucial for researchers aiming to remove the Cbl-b protein's scaffolding function rather than just inhibit its enzymatic activity [1].
| Evidence Dimension | Degradation vs. Inhibition Potency |
|---|---|
| Target Compound Data | DC50 < 30 nM |
| Comparator Or Baseline | Cbl-b inhibitor NX-1607: IC50 < 1 nM |
| Quantified Difference | Mechanistic (Degrader vs. Inhibitor); Potency units not directly comparable |
| Conditions | DC50 value for PROTAC Cbl-b-IN-1 is based on vendor-reported data (assay details not specified) . IC50 value for NX-1607 is from vendor-reported data . |
Why This Matters
This distinction is critical for experimental design, as a degrader will eliminate the target protein and its associated protein complexes, leading to a different biological outcome compared to a simple inhibitor.
- [1] Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101-114. View Source
